molecular formula C7H10O2 B3023480 3-Oxabicyclo[3.2.1]octan-8-one CAS No. 625099-16-3

3-Oxabicyclo[3.2.1]octan-8-one

Cat. No. B3023480
CAS RN: 625099-16-3
M. Wt: 126.15 g/mol
InChI Key: YDTXLGSQUMWYOK-UHFFFAOYSA-N
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Description

Synthesis Analysis

Several synthetic methods have been explored for the preparation of 8-oxabicyclo[3.2.1]octan-8-one. Notably, the Nazarov cyclization has been employed to construct this scaffold . Additionally, a tandem C–H oxidation/oxa-[3,3] Cope rearrangement/aldol reaction has proven successful in efficiently generating 8-oxabicyclo[3.2.1]octanes and their analogs .


Physical And Chemical Properties Analysis

  • Melting Point : The melting point of 8-oxabicyclo[3.2.1]octan-8-one is approximately .

Scientific Research Applications

Synthesis of Tropane Alkaloids

The 8-azabicyclo[3.2.1]octane scaffold serves as the central core for tropane alkaloids—a family of compounds with diverse biological activities. Researchers worldwide have focused on stereoselectively constructing this basic structure. While most approaches involve enantioselective construction of an acyclic starting material, some methods achieve stereochemical control directly during the formation of the bicyclic scaffold or through desymmetrization processes from achiral tropinone derivatives .

Baeyer-Villiger Oxidation Studies

Derivatives of 8-oxabicyclo[3.2.1]octan-3-one provide excellent models for studying factors that influence reactivity and selectivity in the Baeyer-Villiger oxidation. Understanding these reactions contributes to the development of efficient synthetic routes and the design of novel compounds .

Organic Synthesis

8-Oxabicyclo[3.2.1]octan-3-one derivatives serve as crucial raw materials and intermediates in organic synthesis. Their versatile chemistry finds applications in agrochemicals, pharmaceuticals, and dyestuffs. Researchers explore their reactivity and functionalization to create novel compounds .

Tandem Reactions for Scaffold Construction

A tandem C–H oxidation/oxa-[3,3] Cope rearrangement/aldol reaction, promoted by T+BF4− (tempo oxoammonium tetrafluoroborate)/ZnBr2, efficiently constructs 8-oxabicyclo[3.2.1]octanes and analogs. This method offers a broad substrate scope, enabling the synthesis of diverse compounds with this scaffold .

Drug Discovery

2-Azabicyclo[3.2.1]octanes, nitrogen-containing heterocycles related to 3-Oxabicyclo[3.2.1]octan-8-one, hold promise in drug discovery. Their unique structure presents both challenges and opportunities. Researchers explore their use as key synthetic intermediates in total synthesis and evaluate their potential pharmacological activities .

properties

IUPAC Name

3-oxabicyclo[3.2.1]octan-8-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10O2/c8-7-5-1-2-6(7)4-9-3-5/h5-6H,1-4H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YDTXLGSQUMWYOK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2COCC1C2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

126.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Oxabicyclo[3.2.1]octan-8-one

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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